molecular formula C14H11BrClNO B5718292 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 2816-87-7

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone

Cat. No.: B5718292
CAS No.: 2816-87-7
M. Wt: 324.60 g/mol
InChI Key: OIRRSJPCKIXCNZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone typically involves the reaction of 4-bromoacetophenone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-4-chloro-1-butanone
  • (1Z)-1-(4-bromophenyl)ethanone oxime
  • [1-(4-bromophenyl)-4-piperidinyl]methanol
  • 4-bromobiphenyl
  • 4-bromo-α-methylbenzylamine

Uniqueness

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone is unique due to its specific combination of bromine and chlorine atoms attached to the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chloroanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRRSJPCKIXCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358100
Record name 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2816-87-7
Record name 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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